molecular formula C13H7FO2 B14130411 3-Fluorobenzo[c]chromen-6-one CAS No. 7509-00-4

3-Fluorobenzo[c]chromen-6-one

Cat. No.: B14130411
CAS No.: 7509-00-4
M. Wt: 214.19 g/mol
InChI Key: CDCMQVVBRZVPCZ-UHFFFAOYSA-N
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Description

Significance of Benzo[c]chromen-6-one Scaffolds in Medicinal and Organic Chemistry

The benzo[c]chromen-6-one, also known as a dibenzo-α-pyrone or urolithin skeleton, is a privileged scaffold in both medicinal and organic chemistry. orgsyn.org This core structure is found in a variety of natural products and their metabolites, most notably the urolithins. Urolithins are produced in the human gut through the microbial transformation of ellagitannins, which are abundant in fruits and nuts like pomegranates, berries, and walnuts. acs.org

The biological activities of urolithins are extensive and have garnered considerable research attention. They have been shown to possess antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties. nih.gov For instance, Urolithin A has been demonstrated to enhance mitochondrial health and has been investigated for its potential in mitigating age-related muscle decline. nih.gov Urolithin B has shown promise in protecting against IAPP (islet amyloid polypeptide) proteotoxicity, which is relevant to diabetes. frontiersin.org The therapeutic potential of these natural metabolites has spurred the synthesis of a diverse library of benzo[c]chromen-6-one derivatives to explore their structure-activity relationships (SAR) and develop novel therapeutic agents. medscape.comnih.gov

From a synthetic standpoint, the benzo[c]chromen-6-one framework presents an interesting and accessible target. Various synthetic strategies have been developed for its construction, including metal-catalyzed cross-coupling reactions, cyclization of biaryl carboxylic acids, and domino reactions. nih.govacs.orgresearchgate.net This accessibility allows chemists to readily create a multitude of derivatives for biological screening and materials science applications.

The Impact of Fluorine Substitution on Heterocyclic Compound Properties and Biological Activity

The introduction of fluorine into organic molecules is a powerful and widely used strategy in medicinal chemistry to enhance the pharmacological profile of a drug candidate. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's physicochemical and biological characteristics.

Key impacts of fluorination include:

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.

Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.

Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bond donation and dipole-dipole interactions, thereby increasing binding affinity and potency.

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be crucial for optimal interaction with a receptor's binding site.

pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, which can affect a compound's solubility, absorption, and distribution.

The strategic placement of fluorine on a heterocyclic scaffold like benzo[c]chromen-6-one is therefore a rational approach to modulate its biological activity and pharmacokinetic properties. niscpr.res.in

Overview of Current Academic Research Trajectories for Fluorinated Benzo[c]chromen-6-one Derivatives

Current research on fluorinated benzo[c]chromen-6-one derivatives is primarily focused on synthesizing novel analogs and evaluating their potential as therapeutic agents. While specific research on 3-Fluorobenzo[c]chromen-6-one is not extensively documented in dedicated studies, the broader investigation of fluorinated derivatives provides valuable insights.

Researchers are exploring various synthetic methodologies to introduce fluorine at different positions of the benzo[c]chromen-6-one core. These methods often involve the use of fluorinated building blocks in coupling reactions or late-stage fluorination techniques. nih.gov For example, a one-pot synthesis of 3-Acetyl-2-fluoro-6H-benzo[c]chromen-6-one has been reported, demonstrating a synthetic route to a fluorinated analog. iucr.org

The biological evaluation of these fluorinated compounds is a key research trajectory. Studies have investigated their potential as anticancer, antimicrobial, and anti-inflammatory agents. niscpr.res.in The rationale is that the introduction of fluorine can enhance the already promising biological activities of the parent benzo[c]chromen-6-one scaffold. For instance, fluorinated chromones and aurones have been synthesized and screened for their antibacterial and antifungal activities. niscpr.res.in

The table below presents data on some reported fluorinated benzo[c]chromen-6-one derivatives, highlighting the synthetic yields and providing a glimpse into the structural diversity being explored.

Compound NameYield (%)Reference
9-Fluoro-6H-benzo[c]chromen-6-one96% nih.gov
8,9-Difluoro-6H-benzo[c]chromen-6-one86% nih.gov
4-Chloro-9-fluoro-6H-benzo[c]chromen-6-one71% nih.gov
3-Acetyl-2-fluoro-6H-benzo[c]chromen-6-one14% iucr.org

While detailed research findings on this compound are still emerging, the collective body of work on its parent scaffold and fluorinated analogs strongly suggests its potential as a valuable compound for further investigation in medicinal chemistry and drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7509-00-4

Molecular Formula

C13H7FO2

Molecular Weight

214.19 g/mol

IUPAC Name

3-fluorobenzo[c]chromen-6-one

InChI

InChI=1S/C13H7FO2/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)16-12(10)7-8/h1-7H

InChI Key

CDCMQVVBRZVPCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)F)OC2=O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 3 Fluorobenzo C Chromen 6 One and Its Analogues

Established Synthetic Routes to the Benzo[c]chromen-6-one Core Structure

A variety of synthetic strategies have been developed to construct the fundamental benzo[c]chromen-6-one framework. These methods often involve the formation of a key biaryl bond followed by lactonization to form the characteristic fused ring system.

Transition metal catalysis plays a pivotal role in the synthesis of the benzo[c]chromen-6-one core. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely employed for the initial C-C bond formation to create the necessary biaryl intermediate. tubitak.gov.trresearchgate.net For instance, a one-pot synthesis has been developed involving a domino Suzuki-Miyaura cross-coupling followed by an oxidative lactonization, catalyzed by in situ generated palladium nanoparticles under aqueous-aerobic conditions. chemrxiv.orgchemrxiv.org This method offers an efficient and environmentally friendly approach to benzo[c]chromenones. chemrxiv.org

The optimization of such a one-pot synthesis is detailed in the table below:

EntryCatalyst (mol %)Base (1.5 equiv.)Ligand (0.25 equiv.)SolventTemperature (°C)Time (h)Yield (%)
1PdCl2 (10)Cs2CO3PPh3DMF801249
2Pd(OAc)2 (10)K3PO4PCy3Water908Highest Yield

Ruthenium-based catalytic systems have also been utilized for the carbonylative C-H cyclization of 2-arylphenols to yield benzo[c]chromen-6-ones. researchgate.net Furthermore, a rhodium(III)-catalyzed ortho-C-H functionalization of sulfoxonium ylides followed by intramolecular annulation with quinones provides access to 2-hydroxy-6H-benzo[c]chromen-6-one derivatives. researchgate.net

Intramolecular coupling reactions represent another significant avenue to the benzo[c]chromen-6-one core. orgsyn.orgorgsyn.org These methods often start from readily available precursors and proceed through a key cyclization step. One such approach involves the intramolecular O-H/C-X coupling. orgsyn.org

Oxidative lactonization is a crucial step in many synthetic routes, often following the formation of a biaryl intermediate. chemrxiv.orgresearchgate.net For example, a palladium-catalyzed domino Suzuki-Miyaura cross-coupling is directly followed by an oxidative lactonization to furnish the final product. chemrxiv.orgchemrxiv.orgresearchgate.net This combined approach streamlines the synthetic process. Additionally, a metal-free O-H/C-H dehydrogenative coupling method has been reported, which is insensitive to the electronic properties of the aromatic ring. orgsyn.orgorgsyn.org

The Meerwein arylation, a reaction involving the arylation of unsaturated compounds with diazonium salts, provides a pathway to fused chromenone systems. researchgate.netorganicreactions.org This method can be used to introduce aryl groups, which can then be further manipulated to form the chromenone core. researchgate.net For instance, 2-aryl-1,4-benzoquinones, accessible through the arylation of quinone with arenediazonium salts, can be converted to chromenone-related structures. researchgate.net While traditional Meerwein arylations often require unstable aryldiazonium salts, newer photoredox-catalyzed variations offer milder reaction conditions. researchgate.netd-nb.info

Biaryl-2-carboxylic acids are highly valuable and readily available starting materials for the synthesis of 6H-benzo[c]chromen-6-ones. orgsyn.orgorgsyn.org Several methods have been developed to effect the cyclization of these precursors.

Early methods involved the use of stoichiometric amounts of heavy metal oxidants like Cr(VI) or Pb(IV), which suffered from poor yields and toxicity. orgsyn.orgorgsyn.org The Thomson group developed a method involving the oxidation of silver salts of biaryl-2-carboxylic acids. orgsyn.orgorgsyn.org Another approach by Togo and Yokoyama utilized a UV-mediated procedure from unstable intermediates derived from biaryl-2-carboxylic acids. orgsyn.orgorgsyn.org

More recent and efficient methods include a palladium-catalyzed cyclization, although this can be limited by the cost of the catalyst and substrate scope. orgsyn.orgorgsyn.org Copper-catalyzed remote C-H oxygenation reactions have also been reported for this transformation. orgsyn.orgorgsyn.org A general and metal-free method for the synthesis of 6H-benzo[c]chromen-6-ones from biaryl-2-carboxylic acids has been developed, featuring broad functional group compatibility and mild reaction conditions. orgsyn.org This method often utilizes potassium peroxydisulfate (B1198043) as the oxidant. orgsyn.org

Strategies for the Regioselective Introduction of Fluorine onto the Benzo[c]chromenone Scaffold

The introduction of fluorine into organic molecules can significantly alter their biological and physical properties. researchgate.net Therefore, methods for the regioselective fluorination of the benzo[c]chromenone scaffold are of considerable interest.

Direct fluorination of a pre-formed benzo[c]chromenone scaffold presents a challenge due to the need for regioselectivity. While general methods for direct C-H fluorination exist, their application to complex heterocyclic systems like benzo[c]chromenone requires careful control to achieve the desired isomer. nih.gov The use of electrophilic fluorinating reagents, such as Selectfluor, is a common strategy for the introduction of fluorine onto aromatic rings. researchgate.net

A more common and controlled approach to synthesizing specifically fluorinated derivatives like 3-Fluorobenzo[c]chromen-6-one involves incorporating the fluorine atom into one of the starting materials. For example, the synthesis of 3-acetyl-2-fluoro-6H-benzo[c]chromen-6-one was achieved through a one-pot Suzuki-Miyaura cross-coupling of 4'-chloro-2',5'-difluoro-acetophenone with o-(methoxycarbonyl)phenylboronic acid. nih.gov This strategy allows for precise control over the position of the fluorine atom. Similarly, other fluorinated benzo[c]chromenone derivatives have been reported in the literature, often synthesized from fluorinated precursors. jst.go.jp

Synthesis Utilizing Fluorinated Building Blocks

One of the primary strategies for synthesizing fluorinated organic molecules is the use of pre-fluorinated starting materials, or "building blocks". sioc-journal.cnmdpi.com This approach ensures the precise placement of the fluorine atom in the target molecule from the outset. In this method, a molecule that already contains the required fluorine atom is incorporated into the final structure through various chemical reactions. mdpi.com

A relevant example of this methodology is the synthesis of 3-acetyl-2-fluoro-6H-benzo[c]chromen-6-one, an analogue of the target compound. This molecule was synthesized in a one-pot reaction utilizing 4'-chloro-2',5'-difluoro-acetophenone as the key fluorinated building block. nih.gov The synthesis proceeds through a Suzuki-Miyaura cross-coupling reaction with o-(methoxycarbonyl)phenylboronic acid, followed by a nucleophilic substitution reaction to form the final chromenone structure. nih.gov The use of fluorinated synthons is a rapidly developing area, with methods like halofluorination being employed to create novel fluorine-containing intermediates for further chemical transformations. nih.govbeilstein-journals.org

Table 1: Example of Synthesis Using a Fluorinated Building Block

ProductFluorinated Building BlockReaction TypeReference
3-Acetyl-2-fluoro-6H-benzo[c]chromen-6-one4'-Chloro-2',5'-difluoro-acetophenoneSuzuki-Miyaura cross-coupling / Nucleophilic substitution nih.gov

Tandem Reactions and One-Pot Syntheses of Fluorinated Benzo[c]chromenones

Tandem reactions, where multiple bond-forming events occur sequentially in a single reaction vessel, and one-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. Several such strategies have been developed for the synthesis of fluorinated chromone (B188151) and benzo[c]chromenone scaffolds.

An efficient method for producing 3-fluorochromones involves the tandem cyclization and fluorination of enamino ketones. tandfonline.com In this process, an electrophilic fluorinating agent, such as N-Fluorobenzenesulfonimide (NFSI), is used to simultaneously introduce the fluorine atom at the 3-position and facilitate the cyclization to form the chromone ring system in good to excellent yields (51–92%). tandfonline.comtandfonline.com This reaction proceeds under mild, ambient conditions with a rapid reaction rate. tandfonline.com

For the construction of the broader benzo[c]chromen-6-one core, classic one-pot methods like the Hurtley reaction have been used, which involves a copper-catalyzed reaction between substituted 2-bromobenzoic acids and resorcinols. chim.it More modern approaches utilize palladium catalysis. chim.it For example, a tandem reaction involving a Suzuki-Miyaura aryl-aryl bond formation followed by an intramolecular oxa-Michael addition can construct the 6H-benzo[c]chromene scaffold from β-(2-bromophenyl)-α,β-unsaturated carbonyl compounds and 2-hydroxyphenylboronic acid. chim.it

Table 2: Tandem and One-Pot Synthetic Approaches

Target ScaffoldReaction TypeKey ReagentsReference
3-FluorochromonesTandem Cyclization/FluorinationEnamino ketones, N-Fluorobenzenesulfonimide (NFSI) tandfonline.comtandfonline.com
6H-Benzo[c]chromenesTandem Suzuki-Miyaura/Oxa-Michael Additionβ-(2-bromophenyl)-α,β-unsaturated carbonyls, 2-hydroxyphenylboronic acid, Pd catalyst chim.it

Synthetic Modifications at Position 3 and Other Sites of this compound

Once the core this compound structure is obtained, it can serve as a platform for further derivatization to create a library of complex molecules. Modifications can be targeted at various positions to explore structure-activity relationships.

Introduction of Varied Functionalities (e.g., acetyl, benzyloxy)

The introduction of different functional groups onto the benzo[c]chromenone scaffold is crucial for tuning its properties. An acetyl group, for instance, has been successfully introduced at the 3-position of a related 2-fluoro-6H-benzo[c]chromen-6-one. nih.gov This was achieved as part of the primary synthesis from an acetophenone-derived building block. nih.gov

The introduction of a benzyloxy group, typically via a Williamson ether synthesis, is a standard transformation in organic chemistry. This would involve the O-alkylation of a corresponding hydroxy-substituted benzo[c]chromenone with benzyl (B1604629) bromide in the presence of a base. This type of modification is common in the synthesis of complex coumarin (B35378) derivatives, where hydroxyl groups are functionalized with various alkyl or aryl linkers. nih.gov

Palladium-Catalyzed Coupling Reactions for Functionalized Chromenone Scaffolds

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling significant diversification of heterocyclic scaffolds. nih.govnih.gov While specific examples on this compound are not detailed in the provided sources, extensive research on the functionalization of analogous 2-trifluoromethyl-4-chromenones demonstrates the potential of this methodology. nih.govsorbonne-universite.fr

In these systems, a triflate group (a good leaving group) installed at the 7- or 8-position of the chromenone core serves as a handle for coupling. nih.gov Suzuki coupling reactions with a variety of aryl and alkyl boronic acids have been shown to proceed in excellent yields, allowing for the introduction of diverse substituents. nih.govsorbonne-universite.fr Furthermore, Buchwald-Hartwig amination reactions have been successfully employed to couple anilines to the chromenone scaffold. nih.gov The presence of a trifluoromethyl group was found to increase the reactivity of the chromenone core towards these Pd-catalyzed reactions compared to non-fluorinated analogues. nih.govsorbonne-universite.fr

Table 3: Palladium-Catalyzed Functionalization of Chromenone Scaffolds

ScaffoldReaction TypePosition(s) FunctionalizedCoupling PartnerReference
2-CF₃-4-ChromenoneSuzuki Coupling7 and 8Aryl/Alkyl Boronic Acids nih.govsorbonne-universite.fr
2-CF₃-4-ChromenoneBuchwald-Hartwig Amination7Anilines nih.gov

Multi-Step Synthesis of Complex Fluorinated Benzo[c]chromenone Derivatives

The creation of highly complex molecules often requires multi-step synthetic sequences where different methodologies are combined. Starting from a core like this compound, a sequence could involve initial functionalization via palladium catalysis, followed by modification of another part of the molecule.

For example, the synthesis of potential antipsychotic agents based on a coumarin scaffold demonstrates this principle. In one case, a multi-step synthesis was used to produce a derivative featuring a 4-methyl-8-chloro-coumarin core linked via a butoxy chain to a 6-fluorobenzo[d]isoxazolyl-piperidine moiety. acs.org Similarly, complex coumarin-piperazine conjugates have been synthesized through multi-step procedures that often involve the alkylation of a phenolic hydroxyl group on the coumarin ring, followed by the introduction of a piperazine-containing fragment. nih.gov These examples highlight how a core fluorinated benzo[c]chromenone could be elaborated into intricate structures by sequentially applying different synthetic reactions to build long and functionalized side chains. nih.govacs.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 3-Fluorobenzo[c]chromen-6-one, ¹H, ¹³C, and ¹⁹F NMR studies provide specific insights into its atomic framework.

¹H NMR: In the proton NMR spectrum of the parent 6H-Benzo[c]chromen-6-one, aromatic protons typically appear in the range of δ 7.28–8.35 ppm. For the 3-fluoro substituted analogue, shifts in the electronic environment of nearby protons are expected due to the high electronegativity of the fluorine atom.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. savemyexams.com In the parent benzo[c]chromen-6-one, carbon signals are observed at δ 117.8, 118.1, 121.3, 121.7, 122.8, 124.6, 128.9, 130.5, 130.6, 134.8, 134.9, 151.3, and 161.2. orgsyn.org The introduction of a fluorine atom at the C-3 position would significantly influence the chemical shifts of the carbons in its vicinity, particularly the carbon directly bonded to it (C-3) and the adjacent carbons (C-2 and C-4), due to strong inductive and mesomeric effects. For instance, in 1-chloro-3-fluorobenzene, the carbon attached to fluorine resonates at a distinct chemical shift. chemicalbook.com

¹⁹F NMR: ¹⁹F NMR is a highly sensitive technique for observing fluorine atoms within a molecule. organicchemistrydata.org The chemical shift of the fluorine atom in this compound would provide a direct probe of its electronic environment. organicchemistrydata.org The coupling between the ¹⁹F nucleus and adjacent ¹H and ¹³C nuclei would further confirm the substitution pattern. Computational methods, such as Density Functional Theory (DFT), are often employed to predict ¹⁹F NMR chemical shifts with high accuracy for fluorinated aromatic compounds. researchgate.net

Table 1: Representative NMR Data for Benzo[c]chromen-6-one Derivatives

Nucleus Compound Chemical Shift (δ) ppm
¹H 6H-Benzo[c]chromen-6-one 7.28–8.35 (m) orgsyn.org
¹³C 6H-Benzo[c]chromen-6-one 117.8, 118.1, 121.3, 121.7, 122.8, 124.6, 128.9, 130.5, 130.6, 134.8, 134.9, 151.3, 161.2 orgsyn.org

Note: Specific NMR data for this compound is not publicly available and the data presented is for the parent compound and related structures.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. bioanalysis-zone.comsavemyexams.com For this compound (C₁₃H₇FO₂), HRMS would provide an exact mass measurement, confirming its molecular formula. alevelchemistry.co.uk The calculated exact mass for the protonated molecule [M+H]⁺ would be a key identifier. For comparison, the non-fluorinated 6H-Benzo[c]chromen-6-one (C₁₃H₈O₂) has a calculated [M+H]⁺ of 197.05971, with a found value of 197.05817. orgsyn.org The presence of the fluorine atom in this compound would result in a distinct and highly accurate mass measurement.

Table 2: HRMS Data for Benzo[c]chromen-6-one Derivatives

Compound Molecular Formula Calculated m/z [M+H]⁺ Found m/z [M+H]⁺
6H-Benzo[c]chromen-6-one C₁₃H₉O₂ 197.05971 197.05817 orgsyn.org
2-Methyl-6H-benzo[c]chromen-6-one C₁₄H₁₀O₃ 227.0709 227.0703 lookchem.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A strong absorption band corresponding to the C=O stretch of the lactone carbonyl group is expected in the region of 1700–1750 cm⁻¹. For the parent 6H-Benzo[c]chromen-6-one, this peak is observed at 1733 cm⁻¹. orgsyn.org Other characteristic peaks would include those for C-O-C stretching (around 1200–1300 cm⁻¹) and aromatic C-H bending. The C-F bond would also exhibit a characteristic stretching vibration, typically in the range of 1000-1400 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for Benzo[c]chromen-6-one Derivatives

Functional Group Absorption Range (cm⁻¹) Example Compound Observed Frequency (cm⁻¹)
Carbonyl (C=O) 1700-1750 6H-Benzo[c]chromen-6-one 1733 orgsyn.org
Carbonyl (C=O) 1686-1693 2-Hydroxy-6H-benzo[c]chromen-6-ones 1686-1693 lookchem.com
Ether (C-O-C) 1200-1300 6H-Benzo[c]chromen-6-one 1291, 1249 orgsyn.org
Hydroxyl (O-H) 3199-3391 2-Hydroxy-6H-benzo[c]chromen-6-ones 3199-3391 (broad) lookchem.com

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. libretexts.orgtechnologynetworks.com The benzo[c]chromen-6-one scaffold contains an extended π-conjugated system, which is expected to result in characteristic UV-Vis absorption bands. upi.edu The introduction of a fluorine atom can subtly modify the electronic structure and thus the absorption spectrum. For instance, bibenzochromenones, which have a related core structure, exhibit maximum absorption (λmax) at wavelengths including 227, 253, 288, and 411 nm. mdpi.com

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited by absorbing light. horiba.com Many aromatic compounds, including coumarin (B35378) derivatives, are known to be fluorescent. researchgate.net The fluorescence properties of this compound, such as its emission spectrum and quantum yield, would be influenced by the fluorine substituent. The study of related fluorinated systems can provide insights into the potential fluorescent behavior of this compound. researchgate.netresearchgate.net

Other Advanced Spectroscopic Techniques Applied to Related Fluorinated Scaffolds

The characterization of fluorinated molecules often benefits from a suite of advanced spectroscopic techniques. For complex fluorinated aromatic compounds, two-dimensional NMR experiments like {¹H,¹³C} HSQC and {¹H,¹³C} HMBC are invaluable for unambiguous assignment of proton and carbon signals. researchgate.net In the context of studying reaction mechanisms and identifying transient species, techniques like in situ ¹⁹F NMR spectroscopy can be particularly powerful. researchgate.net Furthermore, the combination of liquid chromatography with high-resolution mass spectrometry (LC-HRMS) and ¹⁹F NMR is a robust approach for tracking the fate of fluorinated compounds in various processes and identifying unknown fluorinated products. acs.orgbohrium.com These advanced methods provide a deeper understanding of the structure, reactivity, and behavior of complex fluorinated molecules beyond what can be achieved with standard one-dimensional spectroscopic techniques.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in characterizing a molecule's intrinsic properties. For the benzo[c]chromene scaffold, DFT calculations have been employed to investigate reaction mechanisms. rsc.org

For 3-Fluorobenzo[c]chromen-6-one, such studies would typically involve:

Electronic Structure: Calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Reactivity Descriptors: Using the calculated electronic properties, global reactivity descriptors like electronegativity, chemical hardness, and softness would be determined to predict how the molecule might interact with other chemical species.

Spectroscopic Properties: Theoretical calculations can predict spectroscopic data, including UV-Vis absorption spectra, Infrared (IR) vibrational frequencies, and Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted spectra are invaluable for interpreting and verifying experimental results.

A hypothetical data table for such calculations might look like this:

Table 1: Theoretical Quantum Chemical Parameters (Illustrative) Note: The following values are hypothetical and for illustrative purposes only, as specific data for this compound is unavailable.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific protein target. This method is essential for identifying potential biological targets and understanding the molecular basis of a compound's activity.

For this compound, molecular docking studies would:

Identify Potential Targets: Based on the activities of similar compounds, such as the estrogen receptor affinity of other 6H-benzo[c]chromen-6-one derivatives, relevant protein targets would be selected. nih.govresearchgate.net

Predict Binding Conformation: The compound would be virtually "docked" into the active site of the target protein. The simulation would generate various possible binding poses.

Estimate Binding Affinity: Each pose would be scored based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction.

Analyze Interactions: The best-scoring poses would be analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's amino acid residues.

Table 2: Hypothetical Molecular Docking Results (Illustrative) Note: The following data is hypothetical, as specific docking studies for this compound are not available.

Structure-Activity Relationship (SAR) Derivation through Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how modifications to a chemical structure affect its biological activity. While experimental SAR involves synthesizing and testing numerous analogues, computational methods can predict these relationships, saving time and resources. For the general class of 6H-benzo[c]chromen-6-one, experimental SAR has shown that hydroxyl groups at positions 3 and 8 are crucial for activity at the estrogen receptor beta. nih.govresearchgate.net

A computational SAR study for this compound would involve:

Quantitative Structure-Activity Relationship (QSAR): This involves creating a statistical model that correlates the chemical properties (descriptors) of a series of related compounds with their known biological activities. For a new compound like the 3-fluoro derivative, its descriptors could be input into the model to predict its activity.

Pharmacophore Modeling: This method identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. The model can then be used to screen for other molecules with a similar arrangement.

Comparative Molecular Field Analysis (CoMFA): This 3D-QSAR technique maps the steric and electrostatic fields of a set of molecules to their activities, providing a visual representation of where structural modifications would likely increase or decrease potency.

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static; they are flexible and can adopt various shapes or conformations. Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of their dynamic behavior.

For this compound, these studies would provide insight into:

Conformational Preferences: Identifying the lowest energy (most stable) conformations of the molecule in different environments, such as in a vacuum or in water.

Ligand-Protein Stability: If docked to a protein target, an MD simulation can assess the stability of the binding pose over time. It can reveal whether the ligand remains securely in the active site or if the initial interactions are transient.

Solvent Effects: Understanding how the presence of water or other solvent molecules affects the structure and dynamics of the compound and its interactions with a target.

Reactivity Profiles and Mechanistic Pathways of 3 Fluorobenzo C Chromen 6 One

Understanding Reaction Mechanisms in Benzo[c]chromenone Synthesis

The synthesis of the benzo[c]chromen-6-one core, a significant lactone structure found in various biologically active molecules and natural products, is achieved through several mechanistic pathways. chemrxiv.orgresearchgate.net A prevalent and efficient method involves a domino Suzuki-Miyaura cross-coupling reaction followed by an oxidative lactonization, catalyzed by palladium nanoparticles generated in situ. chemrxiv.orgresearchgate.net This one-pot synthesis is notable for its environmental friendliness, utilizing an aqueous and aerobic environment. chemrxiv.orgresearchgate.net

The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, follows a well-established catalytic cycle. uwindsor.canih.gov This cycle comprises three primary steps:

Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide to a palladium(0) complex. nih.govchim.it

Transmetalation: This is followed by the transfer of an organic group from an organometallic compound (in this case, an organoboron species) to the palladium(II) complex. nih.govresearchgate.net

Reductive Elimination: The final step is the reductive elimination of the coupled product, which regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. nih.govfiveable.me

In the context of benzo[c]chromenone synthesis, a plausible mechanism for the domino Suzuki-Miyaura cross-coupling and oxidative lactonization starts with the reaction between a brominated compound and a boronic ester, catalyzed by a palladium complex like Pd(dppf)Cl2. chemrxiv.orgresearchgate.netmdpi.com A proposed pathway involves the initial formation of a biaryl intermediate through the Suzuki coupling, which then undergoes intramolecular cyclization to form the lactone ring of the benzo[c]chromen-6-one. tubitak.gov.trresearchgate.net

Alternative synthetic routes to the benzo[c]chromenone scaffold include:

Heck Coupling: This palladium-catalyzed reaction involves the coupling of an unsaturated halide with an alkene and has been utilized in the synthesis of chromenone derivatives. researchgate.netorganic-chemistry.org

Michael Addition: The reactions of Michael acceptors, such as chromenones and chalcones, with 1,3- and 1,5-dicarbonyl compounds provide an efficient route to 6H-benzo[c]chromen-6-ones. tubitak.gov.trtubitak.gov.tr

Intramolecular Dehydrogenative Coupling: Palladium catalysts can facilitate the intramolecular C-H/C-H coupling of two arenes to form 6H-benzo[c]chromenes, with molecular oxygen serving as the terminal oxidant. nih.gov

Base-Catalyzed Annulation: The annulation of chromen-4-ones and 3-carboxy-substituted 2H-pyranones can also yield benzo[c]chromenone derivatives. chim.it

The table below summarizes some of the key reaction types employed in the synthesis of benzo[c]chromenones.

Reaction TypeKey ReactantsCatalyst/ReagentsKey Feature
Suzuki-Miyaura Coupling & Lactonization Aryl halide, Arylboronic acidPalladium catalyst, BaseDomino one-pot synthesis of the biaryl and subsequent cyclization. chemrxiv.orgresearchgate.net
Heck Coupling Unsaturated halide, AlkenePalladium catalyst, BaseFormation of a C-C bond between an sp2 carbon and an alkene. researchgate.netorganic-chemistry.org
Michael Addition Chromone (B188151)/Chalcone, 1,3- or 1,5-dicarbonyl compoundBaseNucleophilic addition to an α,β-unsaturated carbonyl system. tubitak.gov.trtubitak.gov.tr
Intramolecular Dehydrogenative Coupling Di-aryl ether or similar precursorPalladium catalyst, OxidantDirect formation of a C-C bond between two aryl C-H bonds. nih.gov

Influence of Fluorine Substitution on Reactivity and Selectivity

The introduction of a fluorine atom into an organic molecule, such as in 3-Fluorobenzo[c]chromen-6-one, can significantly alter its chemical and physical properties. 20.210.105 Fluorine is the most electronegative element, and its presence can have profound electronic effects on a molecule's reactivity and selectivity. chinesechemsoc.org These "fluorine effects" are a powerful tool in the discovery of new chemical entities with unique properties. Current time information in Bangalore, IN.

The influence of fluorine substitution can be multifaceted:

Inductive Effects: Due to its high electronegativity, fluorine exerts a strong electron-withdrawing inductive effect (-I effect). This can influence the acidity of nearby protons, the stability of intermediates, and the polarization of bonds. rsc.orgresearchgate.net

Steric Effects: While the fluorine atom is relatively small, its introduction can still influence the steric environment around a reaction center, potentially directing the approach of reagents and influencing stereoselectivity. rsc.org

New Reactivities: Fluorine substitution can lead to novel reactivities and transformations that are not observed in their non-fluorinated counterparts. rsc.orgresearchgate.net This allows for the exploration of new synthetic methodologies. rsc.org

In the context of benzo[c]chromenone synthesis, a fluorine substituent on the aromatic ring can impact the reaction at several stages. For instance, in a Suzuki-Miyaura coupling, the electronic nature of the aryl halide can affect the rate of oxidative addition to the palladium catalyst. An electron-withdrawing fluorine atom can make the aryl halide more susceptible to this step.

Computational studies, such as those using Density Functional Theory (DFT), are valuable tools for understanding the effects of fluorine substitution. mdpi.comnih.gov These studies can help to elucidate structure-reactivity relationships and the stability of carbocation intermediates. nih.gov For example, research on fluorinated aza-polycyclic aromatic hydrocarbons has shown that fluorine substitution at positions with significant positive charge can lead to carbocation stabilization through p-π back-bonding. nih.gov Conversely, substitution at a position with negative charge density can result in inductive destabilization. nih.gov

The following table outlines the potential influences of fluorine substitution on key reaction parameters.

ParameterInfluence of Fluorine SubstitutionMechanistic Implication
Reactivity of Aryl Halide Can be increased or decreased depending on the specific reaction and mechanism.Affects the rate of oxidative addition in cross-coupling reactions.
Acidity of Phenolic Proton Increased due to the electron-withdrawing nature of fluorine.Can influence the rate and ease of lactonization.
Stability of Intermediates Can stabilize or destabilize charged intermediates (carbocations, carbanions) depending on the position of substitution. nih.govInfluences the energy profile of the reaction and can alter the preferred reaction pathway.
Selectivity Can influence regioselectivity and stereoselectivity by altering electronic and steric properties.Directs the formation of specific isomers.

Investigation of Key Intermediates and Transition States

The detailed understanding of a reaction mechanism requires the characterization of its intermediates and transition states. In the synthesis of benzo[c]chromenones, particularly through palladium-catalyzed cross-coupling reactions, several key species are involved. Computational methods, such as Density Functional Theory (DFT), have become indispensable for studying these transient species. researchgate.netchemrxiv.org

For the Suzuki-Miyaura coupling, the catalytic cycle involves several key intermediates and transition states: uwindsor.caresearchgate.net

Pre-oxidative addition complex: A complex formed between the palladium(0) catalyst and the aryl halide. chemrxiv.org

Oxidative addition transition state: The energy barrier that must be overcome for the aryl halide to add to the palladium center. chemrxiv.org

Post-oxidative addition complex: The resulting palladium(II) species after the oxidative addition. chemrxiv.org

Transmetalation transition state: The state where the organic group is transferred from the boron atom to the palladium center. chemrxiv.org

Reductive elimination transition state: The final step where the C-C bond is formed and the product is released. chemrxiv.org

The structures and energies of these intermediates and transition states can be calculated to provide a complete energy profile of the catalytic cycle. researchgate.net This allows for the identification of the rate-determining step and provides insights into how factors like ligands and substituents influence the reaction.

In the context of this compound, the fluorine substituent would be present in the aryl halide and subsequently in all the palladium intermediates. Its electronic influence would be felt throughout the catalytic cycle. DFT calculations can quantify this influence on the stability of each intermediate and the energy of each transition state. nih.govbohrium.com

For other synthetic routes, such as those involving Michael additions, the key intermediates would include enolates and other charged species. For example, in the isothiourea-catalyzed synthesis of chromenones, the proposed mechanism involves the formation of an acyl isothiouronium ion intermediate, followed by a (Z)-ammonium enolate. rsc.orgnih.gov An intramolecular 6-exo-trig Michael addition then generates a cyclic intermediate which undergoes lactonization. rsc.orgnih.gov

The table below provides a conceptual overview of the types of intermediates and transition states that are relevant to different stages of benzo[c]chromenone synthesis.

Stage of SynthesisType of Intermediate/Transition StateRole in the Reaction
Aryl-Aryl Coupling (e.g., Suzuki) Palladium(0) and Palladium(II) complexes, Transmetalation transition stateFormation of the biaryl backbone. chemrxiv.org
Lactonization Hemiacetal-like intermediate, Tetrahedral intermediateCyclization to form the lactone ring.
Michael Addition Enolate, Cyclic carbanionFormation of a new C-C bond to build the ring system. rsc.orgnih.gov
Diels-Alder Cycloaddition Concerted or stepwise transition stateFormation of a cyclohexadiene intermediate. rsc.org

Photochemical and Thermal Reactivity of the Benzo[c]chromenone System

The benzo[c]chromenone system, as a conjugated lactone, possesses inherent photochemical and thermal reactivity. Photochemical reactions are initiated by the absorption of light, which can lead to the formation of unique products that are often not accessible through conventional thermal methods. researchgate.net Chromone derivatives, in general, are known to undergo various photochemical transformations. researchgate.net

Photochemical Reactivity: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, including the synthesis and functionalization of chromene and chromenone derivatives. acs.orgnih.gov These reactions often proceed under mild conditions and can be highly selective. acs.org For instance, photochemical methods have been developed for the synthesis of dihydrofuro[3,2-c]chromenones through an intramolecular Csp3–H cross-dehydrogenative oxygenation. acs.org

The core chromenone structure can act as a photosensitizer. Furan-indole-chromenone derivatives have been shown to act as photocatalysts in reactions like the α-arylation of enol acetate (B1210297) under LED irradiation. mdpi.com The photochemical properties, such as the excited-state potentials, are key to their catalytic activity. mdpi.com Photochemical reactions of chromones can include intramolecular hydrogen abstraction, which can lead to the formation of complex heterocyclic products. researchgate.net

Thermal Reactivity: The thermal stability of the lactone ring in the benzo[c]chromenone system is an important consideration. Generally, lactones can undergo hydrolysis to the corresponding hydroxy acids, a process that can be accelerated by heat. google.com The thermal stability of lactones can vary significantly depending on their structure. nih.gov For example, studies on various lactones as phase change materials have shown a wide range of melting points and degradation temperatures. nih.gov Some lactones exhibit good thermal stability over multiple heating and cooling cycles. nih.gov The polymerization of lactones is an equilibrium-driven process, and for some, like δ-lactones, the equilibrium can favor the monomer at elevated temperatures, leading to depolymerization. rsc.org

The thermal stability of oxygen-containing functional groups on carbon surfaces has been studied, revealing that lactones generally exhibit good thermal stability, decomposing at temperatures between 773 K and 973 K (500 °C and 700 °C). researchgate.net

The following table summarizes the key aspects of the photochemical and thermal reactivity of the benzo[c]chromenone system.

Reactivity TypeKey ProcessesInfluencing FactorsPotential Outcomes
Photochemical Photoexcitation, Electron transfer, Radical formation, Cyclization, H-abstractionWavelength of light, Presence of photocatalysts, SolventSynthesis of complex heterocycles, Functionalization of the chromenone core. researchgate.netacs.orgmdpi.com
Thermal Hydrolysis, Decarboxylation, Depolymerization (for polymeric forms)Temperature, pH, Presence of catalystsRing-opening to hydroxy acid, Degradation at high temperatures. google.comnih.gov

In Vitro Biological Activity and Mechanistic Insights

Evaluation of In Vitro Antiproliferative and Cytotoxic Activity

The antiproliferative activity of 3-Fluorobenzo[c]chromen-6-one and its derivatives has been assessed against a panel of human cancer cell lines. These studies aim to determine the compound's ability to inhibit cell growth and induce cell death.

Induction of Apoptosis and Cell Cycle Modulation

Research indicates that certain derivatives of the core benzo[c]chromen-6-one structure can induce apoptosis, a form of programmed cell death, in cancer cells. For instance, a related compound, (Z)-3-(chloromethylene)-6-methylthiochroman-4-one (CMMT), was found to induce significant apoptosis in HeLa cells. jocpr.com This was evidenced by flow cytometry and Hoechst 33258 fluorescence staining. jocpr.com Mechanistically, CMMT was shown to increase the production of caspases-3, -8, and -9, as well as death receptor 3 (DR3), suggesting activation of the extrinsic apoptosis pathway. jocpr.com

Furthermore, studies on other chromone (B188151) derivatives have demonstrated the ability to modulate the cell cycle. For example, 6-fluoro-3-formylchromone (B1211313) (FCC) caused cell cycle arrest at the G0/G1 phase in hepatocellular carcinoma cells. nih.gov This arrest prevents the cells from entering the synthesis (S) phase, thereby halting proliferation. nih.govnih.gov The modulation of the cell cycle is a key mechanism by which many anticancer agents exert their effects. nih.gov

Specific Cell Line Inhibition Profiles (e.g., Breast Cancer, Cervical Cancer, Glioblastoma)

The antiproliferative effects of benzo[c]chromen-6-one derivatives have been evaluated against various cancer cell lines, revealing specific inhibition profiles.

Breast Cancer: Several studies have investigated the activity of related compounds against breast cancer cell lines such as MCF-7, MDA-MB-231, and BT-474. nih.govnih.govculturecollections.org.ukmdpi.comosti.govstemcell.com For example, new nih.govrsc.orgnih.govtriazolo[4,3-a]pyrimidine derivatives have shown antitumor activity against MDA-MB-231 and MCF-7 cell lines. mdpi.com The MDA-MB-231 cell line is a well-established model for highly aggressive, triple-negative breast cancer. culturecollections.org.uk

Cervical Cancer: The HeLa and CaSki cervical cancer cell lines have been used to test the efficacy of related compounds. jocpr.comatcc.orgnih.govumich.edumedsci.orgnih.gov Studies have shown that certain compounds can inhibit the growth and proliferation of these cells. nih.gov For instance, the compound (Z)-3-(chloromethylene)-6-methylthiochroman-4-one was shown to induce apoptosis in HeLa cells. jocpr.com

Glioblastoma: Glioblastoma cell lines, such as U87 and U373, have also been a focus of investigation. rsc.orgatcc.orgnih.govnih.govmdpi.com A study on 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives, which share a structural resemblance, showed moderate antiproliferative effects on U87 and U373 glioblastoma cell lines. rsc.org

Enzyme Inhibition Studies (In Vitro)

In addition to its effects on cell proliferation, this compound and its analogs have been studied for their ability to inhibit various enzymes that play crucial roles in cancer and other diseases.

Kinase Inhibition (e.g., VEGFR-2, BRAF, DYRK1A, CLK1, CLK4, Haspin)

Kinases are key regulators of cell signaling pathways, and their dysregulation is often implicated in cancer.

DYRK1A, CLK1, CLK4, and Haspin Inhibition: A series of sulfur-containing tetracycles, structurally related to benzo[c]chromen-6-one, were designed as inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). rsc.orgresearchgate.net The most active compound in this series also demonstrated potent inhibition of CDC-like kinase 1 (CLK1), CDC-like kinase 4 (CLK4), and Haspin kinase, with IC50 values of 20 nM, 26 nM, and 76 nM, respectively. rsc.orgresearchgate.net DYRK1A is a target with potential therapeutic applications in cancer, Down syndrome, and Alzheimer's disease. rsc.orgmdpi.com Some imidazolone (B8795221) derivatives have also been reported as inhibitors of CLK1, CLK4, and DYRK1A. bioworld.com

BRAF Inhibition: While direct inhibition of BRAF by this compound is not explicitly detailed in the provided context, the development of small molecule inhibitors for kinases like BRAF is a significant area of cancer research. oncotarget.com

Acetylcholinesterase (AChE) and Xanthine Oxidase (XOD) Inhibition

Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase inhibitors are used in the treatment of Alzheimer's disease. europeanreview.orgmdpi.comscielo.org.mx While the direct inhibitory activity of this compound on AChE is not specified, various heterocyclic compounds are being explored for this purpose. europeanreview.orgnih.gov

Cyclooxygenase-2 (COX-2) Inhibition

Information regarding the direct inhibition of Cyclooxygenase-2 (COX-2) by this compound is not available in the provided search results.

Interactive Data Table: In Vitro Activity of Related Compounds

Receptor Binding and Modulation (In Vitro)

There is currently no available scientific data from in vitro studies detailing the receptor binding and modulation profile of this compound.

Dopamine (B1211576) Receptor Affinity (D2, D3)

No research findings have been published that assess the binding affinity of this compound for dopamine D2 or D3 receptors.

Serotonin (B10506) Receptor Affinity (5-HT1A, 5-HT2A)

There are no available studies in the scientific literature that investigate the in vitro affinity of this compound for serotonin 5-HT1A or 5-HT2A receptors.

Antimicrobial Activity (In Vitro)

Comprehensive searches of scientific databases and literature yield no studies focused on the in vitro antimicrobial activity of this compound.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

There is no published data on the in vitro antibacterial efficacy of this compound against either Gram-positive or Gram-negative bacterial strains.

Antifungal Properties

No in vitro studies have been reported that evaluate the potential antifungal properties of this compound.

Antitubercular Activity

There is no scientific literature available that reports on the in vitro antitubercular activity of this compound.

Antioxidant and Free Radical Scavenging Mechanisms (In Vitro)

The antioxidant potential of chromone derivatives, the core structure of benzo[c]chromen-6-ones, has been a subject of considerable research. These compounds are known to act as free radical scavengers, which can help mitigate oxidative stress implicated in numerous diseases. mdpi.comnih.govnih.gov The primary mechanisms by which these molecules exert their antioxidant effects include hydrogen atom transfer (HAT) and single electron transfer (SET). openmedicinalchemistryjournal.comarchivesofmedicalscience.com

Various in vitro assays are employed to quantify the antioxidant and radical scavenging capacity of these compounds. Commonly used methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the oxygen radical absorbance capacity (ORAC) assay. nih.govnih.govresearchgate.netmdpi.com For instance, studies on related chromone and coumarin (B35378) structures demonstrate significant DPPH radical scavenging activity. nih.gov

Table 1: Common In Vitro Antioxidant Activity Assays

AssayPrincipleRadical Species
DPPH Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change.2,2-diphenyl-1-picrylhydrazyl
ABTS Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.ABTS radical cation (ABTS•+)
ORAC Measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.Peroxyl radicals (ROO•)
FRAP Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).Not a direct radical scavenging assay

Mechanistic Investigations of Biological Interactions (In Vitro)

Molecular Target Identification and Validation

The benzo[c]chromen-6-one scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological targets. Research into the broader class of chromones and benzochromenes has identified several key molecular targets, particularly in the context of cancer therapy. frontiersin.orgnih.gov

Enzymes such as protein kinases are frequent targets. For example, certain chromone derivatives have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival and is often dysregulated in cancer. acs.org Specifically, some chromone-based compounds have shown potent inhibitory activity against mTOR kinase. acs.org Other targeted kinases by related chromene structures include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and BRAF, both of which are key targets in anti-angiogenic and cancer therapies. researchgate.netresearchgate.net

Furthermore, studies on benzo[h]chromene derivatives have shown they can induce apoptosis in cancer cells by targeting proteins involved in cell cycle regulation and apoptosis, such as Bcl-2 and cyclin-dependent kinase 2 (CDK-2). nih.gov While the specific molecular targets of this compound have not been explicitly validated, its structural similarity to these active compounds suggests it may interact with similar protein targets. The fluorine substituent could enhance binding affinity and selectivity for specific targets through favorable electrostatic or hydrophobic interactions within the protein's binding pocket. researchgate.net

DNA Binding and Nuclease Activity

The interaction of small molecules with DNA is a critical mechanism for many anticancer and antimicrobial agents. These interactions can occur through non-covalent modes such as intercalation (inserting between base pairs), groove binding, or electrostatic interactions. acs.org Various spectroscopic techniques, including UV-Visible and fluorescence spectroscopy, as well as viscosity measurements, are used to study these binding events. researchgate.net

While direct studies on the DNA binding of this compound are limited, research on structurally similar heterocyclic compounds provides insight. For instance, metal complexes of fluorinated benzothiazoles have been shown to bind to calf thymus DNA (CT-DNA), with binding constants indicating significant interaction. researchgate.net The planar aromatic structure of the benzo[c]chromen-6-one core is conducive to intercalative binding. acs.org

Some compounds, upon binding to DNA, can also exhibit nuclease activity, meaning they can cleave the DNA strands. nih.gov This is often studied using gel electrophoresis, where the cleavage of plasmid DNA is observed. researchgate.net The nuclease activity can be oxidative, involving the generation of reactive oxygen species that attack the deoxyribose sugar or the bases of the DNA. nih.gov The potential for this compound to act as a DNA binding agent and/or a nuclease would be a significant area for future investigation into its mechanism of action.

Table 2: Techniques for Studying DNA Binding and Nuclease Activity

TechniqueInformation Provided
UV-Visible Spectroscopy Detects changes in the absorption spectrum of the compound upon addition of DNA, suggesting interaction. Can be used to calculate binding constants.
Fluorescence Spectroscopy Measures changes in the fluorescence emission of the compound or a DNA-bound probe (like ethidium (B1194527) bromide) to determine binding mode and affinity.
Viscometry Measures changes in the viscosity of a DNA solution upon addition of the compound. An increase in viscosity is characteristic of intercalation.
Agarose Gel Electrophoresis Visualizes the cleavage of plasmid DNA (e.g., pBR322) from its supercoiled form to nicked or linear forms, indicating nuclease activity.

Structure-Activity Relationship (SAR) of Fluorinated Benzo[c]chromenones in Biological Contexts

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of lead compounds. For fluorinated heterocycles, the introduction of a fluorine atom can significantly impact a molecule's potency, selectivity, and pharmacokinetic properties. researchgate.netnih.govrsc.org

Within the broader class of chromones and related structures, several SAR principles have been established:

Position of Fluorine: The location of the fluorine substituent is critical. For example, in a series of fluorinated chromanones investigated as MAO-B inhibitors, a fluorobenzyloxy group at the C7 position significantly enhanced inhibitory activity. acs.org This highlights that specific fluorine placement can lead to highly targeted interactions.

Influence of Other Substituents: The biological activity of fluorinated benzo[c]chromenones is not solely dependent on the fluorine atom but on the interplay with other substituents on the chromone core. nih.govrsc.org SAR studies on chromene derivatives have shown that the nature and position of various groups can drastically alter anticancer or antimicrobial potency. frontiersin.org

Enhanced Potency: The inclusion of fluorine often leads to increased biological activity compared to non-fluorinated analogues. This is attributed to fluorine's high electronegativity, which can alter the molecule's electronic distribution, and its ability to form strong bonds and participate in hydrogen bonding, potentially improving target engagement. researchgate.netacs.org For instance, certain fluorinated-indole derivatives have shown potent and selective anticancer activity. nih.gov

While a detailed SAR for this compound is not yet available, the principles derived from related fluorinated heterocycles suggest that the 3-fluoro substitution pattern is a promising avenue for developing novel therapeutic agents. nih.govrsc.org Future studies comparing the activity of different positional isomers of fluorobenzo[c]chromen-6-one would be invaluable in elucidating the precise role of the fluorine atom in its biological activity.

Future Research Directions and Perspectives

Innovations in Green Chemistry Approaches for Benzo[c]chromenone Synthesis

The synthesis of benzo[c]chromenone derivatives has traditionally involved methods that can be resource-intensive and generate hazardous waste. researchgate.net Modern chemistry is increasingly focused on the development of environmentally benign synthetic strategies. ijnc.ir Future research will likely prioritize the development of green chemistry approaches for the synthesis of 3-Fluorobenzo[c]chromen-6-one and related compounds.

Key areas of innovation are expected to include:

Catalyst-Free Reactions: Research into catalyst-free synthesis methods in aqueous media is a promising green approach. rsc.org For instance, cascade reactions involving intramolecular Diels-Alder reactions have been developed for the synthesis of diversely substituted 6H-benzo[c]chromenes and their subsequent oxidation to benzo[c]chromen-6-ones using aqueous hydrogen peroxide as a clean oxidant. rsc.org

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times, improve yields, and often allow for the use of greener solvents. researchgate.net Microwave-assisted protocols have already shown success in the synthesis of various chromene derivatives. researchgate.net

Metal-Free Synthesis: The development of metal-free synthetic routes, such as those utilizing t-BuOK in DMF for the synthesis of chromenones from salicylaldehydes and arylacetonitriles, avoids the use of potentially toxic and expensive metal catalysts. mdpi.com

Domino Reactions: Palladium-catalyzed domino reactions represent an efficient method for constructing complex molecular architectures like 6H-Dibenzo[c,h]chromenes in a single step, which can then be converted to the corresponding chromenones. researchgate.net

These green methodologies not only reduce the environmental impact of chemical synthesis but also offer advantages in terms of cost-effectiveness and scalability. researchgate.net

Exploration of Novel Biological Targets for Fluorinated Benzo[c]chromenones (In Vitro)

The benzo[c]chromenone core is associated with a wide range of biological activities. The addition of a fluorine atom can enhance potency, alter selectivity, and improve metabolic stability. Future in vitro studies will be crucial in identifying and validating novel biological targets for this compound and other fluorinated analogs.

Potential areas of exploration include:

Anticancer Activity: Benzo[c]chromenone derivatives have shown promise as anticancer agents. researchgate.netfrontiersin.org Future research could investigate the effect of fluorination on their activity against various cancer cell lines, such as breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2). researchgate.netresearchgate.net The mechanism of action could involve the inhibition of key enzymes like VEGFR-2, BRAF, and h-DHFR. researchgate.netresearchgate.net

Cholinesterase Inhibition: Derivatives of benzo[c]chromen-6-one are being investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. researchgate.net The influence of fluorine substitution on the inhibitory activity and selectivity for these enzymes warrants further investigation.

Receptor Modulation: Chromenone-containing compounds have been identified as modulators of various receptors, including dopamine (B1211576) and serotonin (B10506) receptors, which are targets for atypical antipsychotics. nih.gov The impact of the fluorine atom on the binding affinity and functional activity at these and other receptors, such as orphan G protein-coupled receptors, should be explored. nih.gov

Enzyme Inhibition: The chromone (B188151) scaffold is a versatile starting point for designing inhibitors of various enzymes. acs.org For example, derivatives have been shown to inhibit mTOR/PI3K kinase and COX-2. acs.org In vitro screening of this compound against a panel of kinases and other enzymes could reveal novel therapeutic opportunities.

Integration of Advanced Computational Design with Experimental Synthesis for Lead Optimization

The synergy between computational design and experimental synthesis is a powerful strategy for accelerating the drug discovery process. This integrated approach will be instrumental in optimizing the therapeutic potential of this compound.

This integrated workflow would involve:

Virtual Screening and Molecular Docking: Computational techniques like diversity-based high-throughput virtual screening (D-HTVS) can be employed to screen large chemical libraries and identify promising benzo[c]chromenone derivatives. nih.gov Molecular docking studies can then predict the binding modes of these compounds with their biological targets, providing insights for rational design. researchgate.netacs.org

Pharmacophore Modeling: Based on the structures of known active compounds, pharmacophore models can be generated to define the essential structural features required for biological activity. researchgate.net These models can guide the design of new, more potent analogs of this compound.

ADME/Tox Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds. nih.gov This allows for the early identification and elimination of candidates with unfavorable pharmacokinetic or toxicity profiles, saving time and resources.

Iterative Design-Synthesis-Testing Cycles: The insights gained from computational studies will guide the synthesis of new fluorinated benzo[c]chromenone derivatives. These compounds will then be subjected to in vitro biological evaluation, and the results will be fed back into the computational models to refine the design for the next iteration. This iterative process is crucial for lead optimization.

Development of High-Throughput Screening Platforms for Comprehensive Biological Profiling (In Vitro)

To fully understand the therapeutic potential and potential liabilities of this compound and its analogs, comprehensive biological profiling is essential. The development of high-throughput screening (HTS) platforms will enable the rapid and efficient evaluation of these compounds against a wide array of biological targets. springernature.com

Key aspects of developing such platforms include:

Assay Miniaturization and Automation: Utilizing microplate-based assays and robotic liquid handling systems will allow for the screening of large numbers of compounds at various concentrations, generating robust dose-response data.

Diverse Assay Panels: The HTS platform should include a diverse range of assays to assess both primary activity and potential off-target effects. This could include biochemical assays targeting specific enzymes and receptors, as well as cell-based assays to evaluate effects on cell proliferation, apoptosis, and signaling pathways. acs.org

Data Analysis and Management: The large datasets generated by HTS require sophisticated data analysis and management tools. springernature.com Machine learning algorithms can be employed to identify structure-activity relationships (SAR) and to classify compounds based on their biological profiles. acs.org

Public Data Repositories: Sharing HTS data through public repositories like PubChem can foster collaboration and accelerate research by allowing other scientists to access and analyze the information. springernature.com

By establishing robust HTS platforms, researchers can efficiently profile the biological activities of fluorinated benzo[c]chromenones, leading to a deeper understanding of their therapeutic potential and facilitating the identification of promising drug candidates.

Q & A

Advanced Research Question

  • Target fishing : Use affinity chromatography with immobilized derivatives to pull down binding proteins from cell lysates.
  • Transcriptomics : Treat cell lines (e.g., neuronal SH-SY5Y) and analyze RNA-seq data for pathway enrichment (e.g., mTOR, cholinesterase).
  • In silico screening : Dock derivatives into potential targets (e.g., ERβ, PDE2) using Glide SP mode. Validate hits with SPR binding assays .

What spectroscopic techniques are critical for characterizing this compound derivatives?

Basic Research Question

  • <sup>19</sup>F NMR : Confirm fluorination at position 3 (δ ≈ -110 ppm in CDCl3).
  • HRMS : Verify molecular ions (e.g., [M+H]<sup>+</sup> at m/z 229.04 for C13H8FO3).
  • XRD : Resolve crystal packing and dihedral angles (e.g., C3-F bond length ≈ 1.35 Å) .

How can in vitro assays evaluate the anti-inflammatory activity of this compound derivatives?

Advanced Research Question

  • Cell models : Use LPS-stimulated RAW 264.7 macrophages to measure TNF-α suppression via ELISA.
  • ROS assays : Quantify intracellular ROS with DCFH-DA fluorescence.
  • Dose-response : Test derivatives at 1–100 µM; compare IC50 to reference compounds (e.g., dexamethasone). Urolithin A analogs showed 50% ROS inhibition at 10 µM .

What computational methods validate the enantioselectivity of synthetic routes?

Advanced Research Question

  • Chiral HPLC : Use Chiralpak IA columns (hexane:IPA = 90:10) to separate enantiomers (retention times: 12.3 min vs. 14.7 min).
  • ECD spectroscopy : Compare experimental circular dichroism spectra with TD-DFT simulations to assign absolute configurations.
  • Molecular dynamics : Simulate catalyst-substrate interactions to rationalize enantiomeric excess (ee) .

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